Aci amminici alfa-L

L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.

The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.

Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

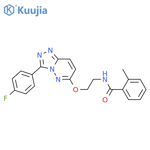

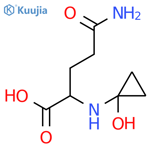

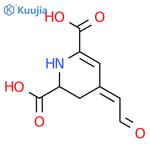

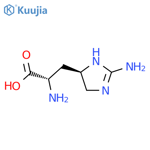

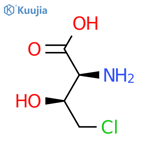

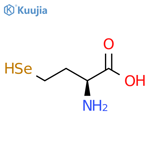

|

Coprine | 58919-61-2 | C8H14N2O4 |

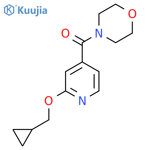

|

Homocysteine | 454-28-4 | C4H9NO2S |

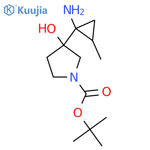

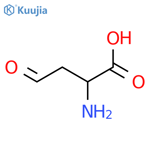

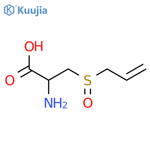

|

(S)-2-Amino-4-oxobutanoic acid | 2338-03-6 | C4H7NO3 |

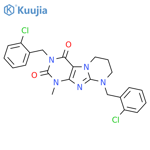

|

(±)-Alliin | 17795-26-5 | C6H11NO3S |

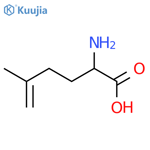

|

5-methylidene-L-norleucine | 73322-75-5 | C7H13NO2 |

|

(2S,4E)-4-(2-oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid | 18766-66-0 | C9H9NO5 |

|

(αS,5R)-α,2-Diamino-4,5-dihydro-1H-imidazole-5 Propanoic Acid | 21209-39-2 | C6H12N4O2 |

|

L-Threonine, 4-chloro- | 142698-80-4 | C4H8ClNO3 |

|

Butanoic acid, 2-amino-4-selenyl-, (2S)- | 29475-60-3 | C4H9NO2Se |

|

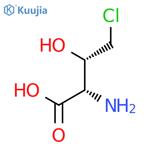

(2S,3S)-2-amino-4-chloro-3-hydroxybutanoic acid | 90849-59-5 | C4H8ClNO3 |

Letteratura correlata

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

Fornitori consigliati

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati